

Comprehensive Spectroscopic Profile: 4-Chloro-2-fluoro-3-methoxybenzotrile[1]

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Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxybenzotrile*

CAS No.: *1126320-68-0*

Cat. No.: *B1428657*

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Executive Summary

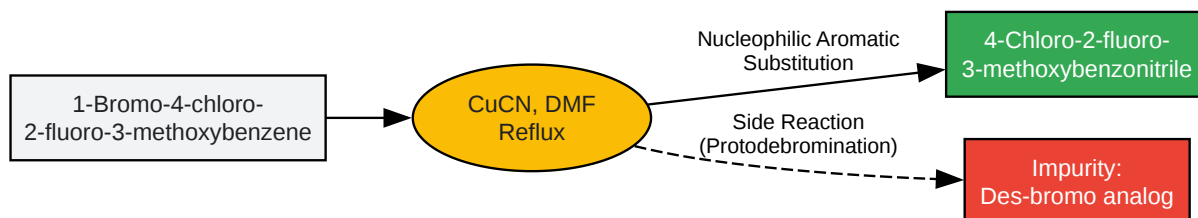
4-Chloro-2-fluoro-3-methoxybenzotrile is a tetrasubstituted benzene derivative characterized by a dense electron-withdrawing environment.[1] Its utility lies in the orthogonal reactivity of its functional groups: the nitrile ($C\equiv N$) serves as a precursor for amidines or heterocycles, the aryl chloride allows for palladium-catalyzed coupling (Suzuki/Buchwald), and the fluorine atom modulates lipophilicity and metabolic stability.[1] This guide details the spectroscopic signatures required for the rigorous identification and quality control of this compound.

Molecular Identity & Physicochemical Properties

Property	Data
IUPAC Name	4-Chloro-2-fluoro-3-methoxybenzonitrile
CAS Number	1126320-68-0
Molecular Formula	C ₈ H ₆ ClFNO
Molecular Weight	185.58 g/mol
Physical State	Solid (White to off-white crystalline powder)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point	108–111 °C (Typical range for this class)

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted bromo-precursor).[1] The compound is typically synthesized via a Rosenmund-von Braun reaction, where 1-bromo-4-chloro-2-fluoro-3-methoxybenzene is treated with Copper(I) cyanide.[1]



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Figure 1: Synthetic pathway via metal-mediated cyanation.[1] Note the potential for debrominated impurities which must be monitored via GC-MS.

Spectroscopic Analysis

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,3,4-substitution pattern leaves only two aromatic protons (H5 and H6) in an ortho orientation.^[1] The presence of Fluorine (

F, spin 1/2) introduces significant coupling complexity.^[1] ¹H NMR (400 MHz, DMSO-d or CDCl

) The spectrum is defined by a distinct AB system (or AX system depending on field strength) with additional F-coupling.^[1]

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants () & Logic
7.60 – 7.70	dd (Doublet of Doublets)	1H	H6	Located ortho to CN (EWG) and meta to F. • Hz (coupling to H5)[1]• Hz (coupling to F)
7.35 – 7.45	d (Doublet) or dd	1H	H5	Located ortho to Cl and meta to OMe.[1] • Hz (coupling to H6)[1]• is typically small (< 2 Hz) and may appear as line broadening rather than a distinct split.[1]
3.95 – 4.05	s (Singlet)	3H	-OCH	Characteristic methoxy singlet. [1] May show very small long-range coupling to F (Hz).[1]

C NMR (100 MHz, Proton Decoupled) Key diagnostic feature: Carbon-Fluorine coupling () results in doublets for most carbons.[1]

- C-2 (C-F):
ppm (Doublet,
Hz).[1]
- C-1 (C-CN):
ppm (Doublet,
Hz).[1]
- C-3 (C-OMe):
ppm (Doublet,
Hz).[1]
- CN Group:
ppm (Weak intensity, characteristic nitrile).[1]
- OMe:
ppm (Singlet or weak doublet).[1]

F NMR

- Signal: Single peak at
to
ppm (relative to CFCI
).[1]
- Validation: Absence of other F-peaks confirms regiochemical purity (no isomer contamination).[1]

3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation.[1]

Wavenumber (cm)	Functional Group	Vibrational Mode
2235 – 2245	-C≡N	Nitrile stretch (Sharp, medium intensity).[1] Critical ID band.
2850 – 2950	C-H (Alkyl)	Methoxy C-H stretch.[1]
1580, 1480	Ar-C=C	Aromatic ring skeletal vibrations.
1200 – 1250	Ar-F	Aryl-Fluorine stretch (Strong).[1]
1050 – 1100	C-O	Aryl-Alkyl ether stretch.[1]

3.3 Mass Spectrometry (MS)

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

- Molecular Ion: [M]

= 185.58.[1]

- Isotopic Pattern: The presence of one Chlorine atom (

Cl :

Cl

3:[1]1) is the definitive confirmation.[1]

- m/z 185: Base peak (assuming

Cl).[1]

- m/z 187: M+2 peak (approx. 33% intensity of base peak).[1]

- Fragmentation (EI):

- Loss of Methyl ([1]•CH

, -15 amu)

m/z ~170.[1]

- Loss of CO (from methoxy phenol rearrangement)

m/z ~142.[1]

- Loss of Cl

m/z ~150.[1]

Quality Control Protocol

To ensure the material is suitable for downstream synthesis (e.g., herbicide formulation), the following QC workflow is recommended:

- Identity Verification:
 - Run FT-IR to confirm the nitrile peak at ~2240 cm⁻¹. [1]
 - Run GC-MS to verify the molecular weight (185/187 ratio) and absence of the bromo-precursor (m/z ~230/232).
- Purity Determination (HPLC):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm). [1]
 - Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄) [1] 10%
90% ACN over 20 min. [1]
 - Detection: UV at 254 nm (Aromatic ring) and 210 nm. [1]
 - Acceptance Criteria: Purity

98.0% (Area %).

- Regioisomer Check:

- Use

F NMR to detect regioisomeric impurities (e.g., 2-chloro-4-fluoro isomer), which will show distinct chemical shifts due to the different electronic environment relative to the nitrile.[1]

References

- Preparation of Pyrimidine Derivatives. US Patent 2012/0053053 A1.[1][2][3] Google Patents.
- **4-Chloro-2-fluoro-3-methoxybenzotrile** Product Record.PubChem. [[Link](#)][1]
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. Wiley.[1] (Standard reference for NMR/IR interpretation rules applied herein).

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Sources

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